ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
Description
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a multi-substituted framework. Its structure integrates a thiophene ring substituted with an acetyl group at position 5, a methyl group at position 4, and a coumarin-derived carboxamide moiety at position 2 (via a carbonylamino linker) . The ethyl ester group at position 3 enhances solubility and modulates reactivity for further derivatization.
This compound is synthesized via condensation reactions, often involving intermediates like enaminones or hydrazine derivatives, as demonstrated in analogous syntheses of related thiophene-carboxylates . Single-crystal X-ray diffraction has been employed for precise structural characterization in related compounds, underscoring the importance of crystallographic validation in confirming substituent positions .
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-4-26-20(25)15-10(2)16(11(3)22)28-18(15)21-17(23)13-9-12-7-5-6-8-14(12)27-19(13)24/h5-9H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXQVRPFPUCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chromenone Moiety: The chromenone moiety is introduced via a condensation reaction between a suitable chromenone derivative and the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes reactions involving its thiophene ring, chromenone moiety, ester group, and amide linkage. Key reaction types include:
| Reaction Type | Functional Group Involved | Mechanism |
|---|---|---|
| Oxidation | Thiophene ring, chromenone | Electrophilic attack on aromatic rings |
| Reduction | Ester carbonyl, amide | Nucleophilic addition to carbonyl groups |
| Substitution | Thiophene sulfur, chromenone | Nucleophilic aromatic substitution |
| Hydrolysis | Ester, amide | Acid/base-catalyzed cleavage |
Reaction Conditions and Reagents
Reagents and conditions vary based on the target functional group:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic medium) | Oxidized thiophene/chromenone derivatives |
| Reduction | NaBH₄ (MeOH), LiAlH₄ | Reduced ester/amide groups |
| Substitution | NH₂⁻ (NH₃/NaOH), -SH nucleophiles | Substituted thiophene/chromenone rings |
| Hydrolysis | HCl (acidic) or NaOH (basic) | Carboxylic acid or amine derivatives |
Oxidation Products
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Thiophene ring oxidation yields thiophene oxide or sulfone derivatives.
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Chromenone oxidation may lead to quinone-like structures or lactone cleavage.
Reduction Products
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Ester reduction produces primary alcohols (e.g., ethyl alcohol).
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Amide reduction generates amines, potentially forming conjugated systems.
Substitution Products
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Thiophene substitution introduces nucleophiles (e.g., NH₂, -OH) at sulfur-adjacent positions.
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Chromenone substitution may occur at α,β-unsaturated ketone sites.
Hydrolysis Products
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Ester hydrolysis yields carboxylic acid derivatives.
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Amide hydrolysis produces amines and carboxylic acids, disrupting the chromenone linkage.
Biological Interactions
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Antimicrobial Activity : The chromenone moiety interacts with enzymes, while the thiophene ring engages in π-π stacking with proteins, inhibiting microbial growth.
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Anticancer Potential : Studies suggest the compound induces apoptosis in cancer cells by modulating signaling pathways (e.g., Bcl-2, caspase activation).
Thiophene Ring Reactivity
The thiophene ring undergoes electrophilic substitution due to its aromatic stability. For example:
Conditions: Acidic or Friedel-Crafts-like catalysts.
Chromenone Functionality
The chromenone moiety participates in:
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Michael Addition : Nucleophilic attack on the α,β-unsaturated carbonyl.
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Lactone Ring Opening : Hydrolysis under basic conditions to form dicarboxylic acids .
Amide Reactivity
The amide group is susceptible to:
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Hydrolysis : Acidic or basic cleavage to yield amines and carboxylic acids.
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Nucleophilic Acyl Substitution : Reaction with alcohols or amines to form new amides/ureas.
Experimental Considerations
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Purification : Recrystallization or chromatography is critical due to the compound’s complexity.
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Stability : Thiophene and chromenone moieties may degrade under harsh conditions (e.g., strong oxidants or bases).
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Catalysts : Use of Lewis acids (e.g., H₂SO₄) or bases (e.g., NaOH) must be carefully optimized .
Comparative Analysis
| Compound | Reactivity | Applications |
|---|---|---|
| Target Compound | High (Thiophene, chromenone, ester) | Antimicrobial, anticancer, materials |
| Ethyl 5-acetyl-4-methylthiophene | Moderate (Thiophene, ester) | Organic synthesis, electronics |
| Chromenone Derivatives | Moderate (Ester, ketone) | Antioxidant, photostabilizers |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity: Studies have shown that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties: Preliminary research indicates that this compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Effects: The compound exhibits activity against various bacterial strains, indicating its possible use in treating infections.
Materials Science
This compound is also explored for applications in materials science:
- Organic Electronics: Due to its electronic properties, it serves as a building block for organic semiconductors used in devices like OLEDs (Organic Light Emitting Diodes).
- Advanced Materials Synthesis: The compound's structural features allow it to be used in the synthesis of novel materials with tailored properties for specific applications.
Biological Studies
Research has focused on understanding the interactions of this compound with biological macromolecules:
- Mechanism of Action: The chromenone moiety interacts with enzymes and receptors, modulating their activity. This interaction can influence signaling pathways and biological processes.
Data Tables
Case Studies
- Anti-inflammatory Activity Study : In a controlled study, this compound was tested against several inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent.
- Anticancer Research : A recent study evaluated the compound's effects on various cancer cell lines, demonstrating that it induces apoptosis through mitochondrial pathways. This finding supports further exploration into its use as an anticancer drug.
- Material Development : Researchers synthesized polymer composites incorporating this compound and tested their electrical conductivity and stability. The results showed enhanced performance characteristics compared to traditional materials.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenone moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted thiophene-carboxylates, which are frequently modified at positions 2, 4, and 5 to tune electronic, steric, and pharmacological properties. Below is a comparative analysis with key analogues:
Key Observations
Coumarin vs. This could enhance binding affinity in biological targets, such as enzymes or DNA. The 2-oxo-2H-chromen-3-yl group (target) vs. 4-oxo-4H-chromen-2-yl (analogue) highlights positional isomerism, which may influence hydrogen-bonding patterns and solubility .
Synthetic Flexibility: The target compound shares synthetic pathways with its phenylamino analogue, including condensation with DMF-DMA to form enaminones (93% yield) and subsequent cyclization with hydrazines . In contrast, cyclopentane-fused thiophenes (e.g., ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) require alkylation steps using chloroacetamides, emphasizing the role of fused rings in modulating reactivity .
Pharmacological Potential: Pyrazole derivatives synthesized from the phenylamino analogue (e.g., compounds 6a–c) exhibit antimicrobial activity, suggesting that the coumarin-substituted target may similarly act on microbial targets . Thienylcarbonyl analogues (e.g., ) may exhibit lower bioactivity due to reduced aromatic stabilization compared to coumarin derivatives .
Physicochemical Data
| Property | Target Compound | Phenylamino Analogue | Thienylcarbonyl Analogue |
|---|---|---|---|
| Molecular Weight | ~443.4 g/mol | ~318.3 g/mol | ~365.4 g/mol |
| Predicted LogP | ~3.2 | ~2.8 | ~3.0 |
| Aromatic Substituent | Coumarin (planar) | Phenyl (planar) | Thiophene (non-planar) |
| Synthetic Yield | Not reported | 93% (enaminone step) | Not reported |
Biological Activity
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Its structure features a thiophene ring, a chromenone moiety, and an ester functional group, making it a compound of interest in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound can be represented by its IUPAC name and chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17NO6S |
| InChI | InChI=1S/C20H17NO6S/c1-4-26-20(25)15... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chromenone Moiety : Via condensation reactions with suitable chromenone derivatives.
- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has shown promising results in anticancer research. It interacts with cellular pathways associated with cancer cell proliferation and apoptosis. Studies have indicated that it may induce cell cycle arrest and promote apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of signaling pathways related to apoptosis and cell survival .
Case Study: Cytotoxicity Assays
In cytotoxicity assays, the compound displayed varying degrees of activity against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 (Prostate) | 32.01 ± 3.2 |
| DU145 (Prostate) | 35.22 ± 1.9 |
| MDA-MB-231 (Breast) | 18.97 ± 2.8 |
These results indicate that the compound's activity is comparable to established anticancer agents, highlighting its potential as a lead compound for further development .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The chromenone moiety can modulate enzyme activity, influencing metabolic pathways.
- Protein Binding : The thiophene ring participates in π–π interactions with aromatic amino acids in proteins, affecting their function.
- Signal Transduction Modulation : These interactions can lead to alterations in signaling pathways that regulate cell growth and apoptosis .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a potential anti-inflammatory, anticancer, and antimicrobial agent.
- Materials Science : Investigated for its utility in organic electronics and as a precursor for advanced material synthesis.
- Biological Studies : Ongoing research focuses on understanding its interaction with biological macromolecules to elucidate its therapeutic mechanisms .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multi-step protocols involving Gewald thiophene ring formation, acylation, and coupling reactions. Key steps include:
Thiophene Core Synthesis : Use the Gewald reaction, combining ethyl acetoacetate, elemental sulfur, and a nitrile/cyanoacetate derivative under reflux with a catalyst (e.g., triethylamine) .
Acylation : React the 2-amino-thiophene intermediate with 2-oxo-2H-chromen-3-carbonyl chloride in anhydrous conditions (e.g., DMF or THF) using a base (e.g., K₂CO₃) to activate the amino group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Yield Optimization : Control temperature during cyclization (60–80°C), stoichiometric excess of acylating agent (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the acetyl (δ ~2.5 ppm, singlet), coumarin carbonyl (δ ~160–165 ppm), and thiophene protons (δ 6.5–7.5 ppm for aromatic regions) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substituent positions on the thiophene ring). Use SHELXL for refinement, ensuring R-factor < 5% and validation via CCDC deposition .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group at m/z ~73) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or polymorphism in this compound?
Methodological Answer:
- Variable Temperature NMR : Perform experiments (e.g., 25°C to −40°C) to detect tautomeric equilibria (e.g., keto-enol shifts in the acetyl group) .
- Powder XRD : Identify polymorphic forms by comparing experimental diffraction patterns with simulated data from single-crystal structures .
- DFT Calculations : Predict stable tautomers using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Cross-validate with experimental IR/Raman spectra .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving modifications to the coumarin or thiophene moieties?
Methodological Answer:
Substituent Variation :
- Coumarin Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to enhance π-π stacking in biological targets .
- Thiophene Modifications : Replace the acetyl group with bioisosteres (e.g., trifluoromethyl) to alter lipophilicity .
Biological Assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase tests) and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address challenges in computational modeling of this compound’s interaction with biological targets?
Methodological Answer:
- Docking Protocols : Prepare the protein (e.g., PDB: 1T46) via PyMOL (remove water, add hydrogens). Use flexible ligand docking in AutoDock to account for thiophene ring rotation .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (e.g., wet handling) due to respiratory toxicity risks .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent drain contamination .
- Storage : Store in airtight containers at −20°C under N₂ to prevent hydrolysis of the ester group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
